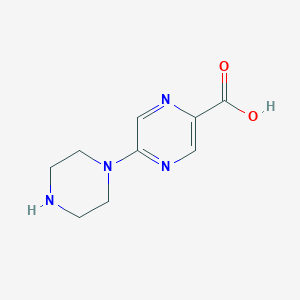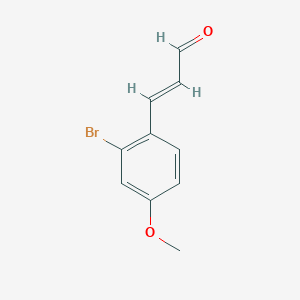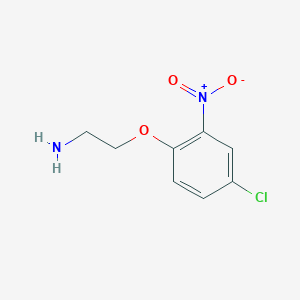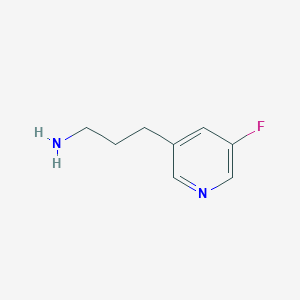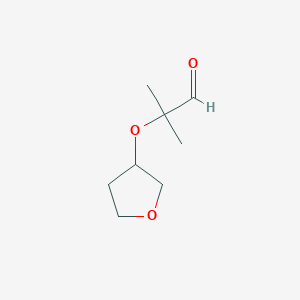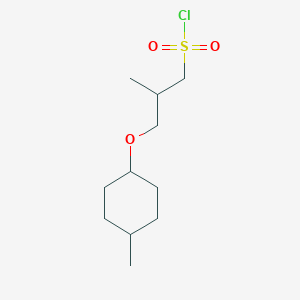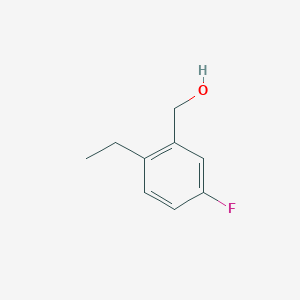
(2-Ethyl-5-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-5-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, (2-Ethyl-5-fluorobenzaldehyde) can be reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Catalytic hydrogenation is another method that can be employed, where the aldehyde or ketone is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: (2-Ethyl-5-fluorobenzaldehyde), (2-Ethyl-5-fluorobenzoic acid)
Reduction: (2-Ethyl-5-fluorotoluene)
Substitution: Various substituted benzyl alcohols
Applications De Recherche Scientifique
(2-Ethyl-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Ethyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, potentially affecting its pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: The parent compound without the ethyl and fluorine substitutions.
(2-Ethylphenyl)methanol: Similar structure but lacks the fluorine atom.
(5-Fluorophenyl)methanol: Similar structure but lacks the ethyl group.
Uniqueness
(2-Ethyl-5-fluorophenyl)methanol is unique due to the combined presence of both the ethyl group and the fluorine atom on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(2-ethyl-5-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 |
Clé InChI |
MVZYOINHIUBRCJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


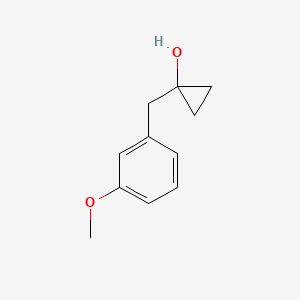
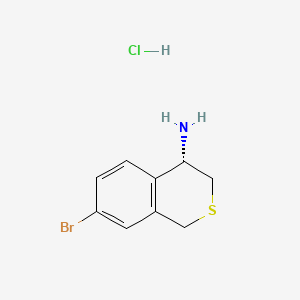
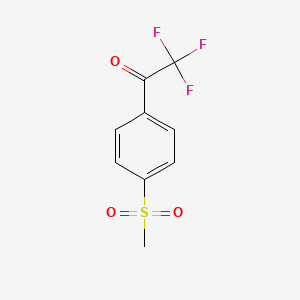
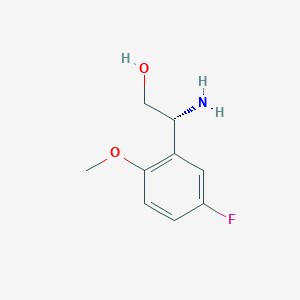
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
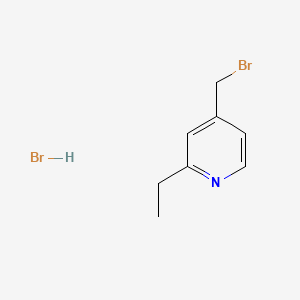
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

